molecular formula C9H8N4O3 B6274542 methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate CAS No. 1443987-54-9

methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate

Cat. No. B6274542
CAS RN: 1443987-54-9
M. Wt: 220.2
InChI Key:
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Description

Methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate (MTPE) is a synthetic organic compound that has been studied for its potential use in scientific research applications. MTPE is a member of the triazolopyrimidine family, which is known to have a wide range of biological activities.

Scientific Research Applications

MTPE has been studied for its potential use in scientific research applications, such as drug delivery, gene therapy, and cancer treatment. It has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic properties, and has been studied for its potential to inhibit tumor growth. In addition, MTPE has been studied for its potential to act as a modulator of the immune system, and to act as an antioxidant.

Mechanism of Action

The exact mechanism of action of MTPE is not yet fully understood. However, it is believed that MTPE binds to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions that lead to the desired biological effects. In addition, MTPE is thought to modulate the activity of certain enzymes that are involved in the regulation of cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
MTPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and to reduce the production of inflammatory cytokines. In addition, MTPE has been shown to increase the production of anti-inflammatory cytokines and to reduce angiogenesis. Furthermore, MTPE has been shown to modulate the activity of certain enzymes involved in the regulation of cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTPE in lab experiments is its low toxicity. It has been shown to be non-toxic in animal studies and is considered to be safe for use in laboratory settings. However, there are some limitations to using MTPE in lab experiments. For example, it is not soluble in water, which makes it difficult to use in certain experiments. In addition, MTPE is not very stable and can degrade over time.

Future Directions

MTPE has a wide range of potential future applications in scientific research. For example, it could be used to develop novel drug delivery systems, gene therapy approaches, and cancer treatments. In addition, it could be used to study the regulation of cell proliferation, apoptosis, and angiogenesis. Furthermore, MTPE could be used to develop more effective anti-inflammatory and antioxidant therapies. Finally, MTPE could be used to develop new methods for targeting specific receptors and enzymes involved in disease processes.

Synthesis Methods

MTPE can be synthesized in two steps. First, a 4-amino-5-oxo-4,5-dihydro-1,2,4-triazolopyrimidine is synthesized by reacting 5-chloro-4-oxo-4H-1,2,4-triazole with an amine in the presence of a base. Second, the 4-amino-5-oxo-4,5-dihydro-1,2,4-triazolopyrimidine is reacted with prop-2-enoic acid in the presence of a base to form MTPE.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate' involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate to form ethyl 3-(1,2,4-triazol-3-yl)propanoate. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product.", "Starting Materials": [ "5-amino-1,2,4-triazole-3-carboxylic acid", "ethyl acetoacetate", "methyl acrylate", "base" ], "Reaction": [ "Step 1: 5-amino-1,2,4-triazole-3-carboxylic acid is reacted with ethyl acetoacetate in the presence of a base to form ethyl 3-(1,2,4-triazol-3-yl)propanoate.", "Step 2: Ethyl 3-(1,2,4-triazol-3-yl)propanoate is then reacted with methyl acrylate in the presence of a base to yield the final product, methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate." ] }

CAS RN

1443987-54-9

Product Name

methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate

Molecular Formula

C9H8N4O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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